8-fluoro-4aH-quinolin-2-one
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Overview
Description
8-fluoro-4aH-quinolin-2-one is a fluorinated derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which have been extensively studied for their diverse applications in medicine, agriculture, and industry .
Preparation Methods
The synthesis of 8-fluoro-4aH-quinolin-2-one involves various methods, including cyclization, cycloaddition reactions, and direct fluorination. One common synthetic route is the nucleophilic displacement of halogen atoms or the diaza group. Industrial production methods often utilize organometallic compounds and cross-coupling reactions to achieve high yields and purity .
Chemical Reactions Analysis
8-fluoro-4aH-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: These reactions often involve palladium or nickel catalysts to form carbon-carbon bonds
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.
Scientific Research Applications
8-fluoro-4aH-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: Fluorinated quinolines, including this compound, exhibit antibacterial, antineoplastic, and antiviral activities. .
Mechanism of Action
The mechanism of action of 8-fluoro-4aH-quinolin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to cell death .
Comparison with Similar Compounds
8-fluoro-4aH-quinolin-2-one can be compared with other fluorinated quinolines such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 6,8-difluoroquinoline
These compounds share similar structural features but differ in their specific biological activities and applications. The unique positioning of the fluorine atom in this compound contributes to its distinct properties and effectiveness in various applications .
Properties
Molecular Formula |
C9H6FNO |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
8-fluoro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-6H |
InChI Key |
LTYMLQKMXAZYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(=O)N=C2C(=C1)F |
Origin of Product |
United States |
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